Crystal Structure Analysis of 5-Chloro-1-methyl-1H-pyrazol-4-amine Dihydrochloride: A Technical Guide
Crystal Structure Analysis of 5-Chloro-1-methyl-1H-pyrazol-4-amine Dihydrochloride: A Technical Guide
Executive Summary
The pyrazole ring is a profoundly important, metabolically stable, five-membered heterocyclic pharmacophore that has become a cornerstone in modern drug discovery[1]. Due to its unique electron distribution and hydrogen-bonding capabilities, the pyrazole scaffold is frequently embedded in targeted therapeutics, particularly in the design of anti-inflammatory agents and multikinase inhibitors for oncology[2].
Among its highly functionalized derivatives, 5-chloro-1-methyl-1H-pyrazol-4-amine dihydrochloride (CAS: 1989672-54-9; Formula: C₄H₈Cl₃N₃) serves as a critical synthetic intermediate[3]. It is extensively utilized in the synthesis of advanced pharmaceutical candidates, including inhibitors of NF-κB inducing kinase (NIK) and dual TYK2/JAK1 inhibitors targeting autoimmune diseases like rheumatoid arthritis and lupus[4].
Understanding the precise three-dimensional architecture, protonation states, and intermolecular interactions of this compound through small-molecule X-ray crystallography is essential. This in-depth whitepaper details the rigorous methodologies required for the synthesis, crystallization, and crystallographic structural refinement of 5-chloro-1-methyl-1H-pyrazol-4-amine dihydrochloride, providing actionable insights for structural biologists and medicinal chemists.
Chemical Synthesis and Crystallization Methodology
To achieve diffraction-quality single crystals, one must first ensure the high-purity synthesis of the target compound, followed by controlled crystal growth. The dihydrochloride salt form is specifically chosen for its enhanced chemical stability and highly ordered crystalline lattice, driven by extensive ionic and hydrogen-bonding networks.
Step-by-Step Synthesis Protocol
The synthesis of 5-chloro-1-methyl-1H-pyrazol-4-amine dihydrochloride requires careful regiocontrol. Direct chlorination of the unprotected amine leads to unwanted side reactions; therefore, a protection-directed strategy is employed[4].
-
Amine Protection: React 1-methyl-1H-pyrazol-4-amine (41.2 mmol) with di-tert-butyl dicarbonate (Boc₂O, 49.4 mmol) in the presence of triethylamine (82.4 mmol) in dichloromethane (DCM) at room temperature. This yields tert-butyl (1-methyl-1H-pyrazol-4-yl)carbamate, protecting the nucleophilic primary amine.
-
Electrophilic Chlorination: Treat the Boc-protected intermediate (15.2 mmol) with N-chlorosuccinimide (NCS, 16.8 mmol) in DCM under a nitrogen atmosphere at 30°C for 16 hours. The steric bulk of the Boc group directs the chlorine atom exclusively to the 5-position of the pyrazole ring[4].
-
Deprotection and Salt Formation: Dissolve the chlorinated intermediate in DCM and treat it with a strong anhydrous acid (4 M HCl in dioxane). Stir for 30 minutes at room temperature. The Boc group is cleaved, and the basic nitrogen centers are protonated, precipitating 5-chloro-1-methyl-1H-pyrazol-4-amine dihydrochloride as a highly pure solid[4].
Single Crystal Growth via Vapor Diffusion
Because the dihydrochloride salt is highly soluble in polar solvents but insoluble in non-polar organics, vapor diffusion is the optimal method for growing single crystals without inducing twinning or lattice defects.
-
Dissolve 20 mg of the synthesized dihydrochloride salt in 1.0 mL of high-purity methanol (the "good" solvent) in a small, unsealed inner vial.
-
Place the inner vial inside a larger, sealable outer chamber containing 5.0 mL of diethyl ether (the "antisolvent").
-
Seal the outer chamber tightly and incubate at a stable 20°C in a vibration-free environment.
-
Over 5–7 days, the volatile diethyl ether vapor slowly diffuses into the methanol solution, gradually lowering the solubility limit and promoting the nucleation of precise, prismatic single crystals.
Workflow for the synthesis and crystallization of the target pyrazole dihydrochloride.
X-Ray Crystallography Data Acquisition and Refinement
Small-molecule X-ray crystallography provides unequivocal proof of atomic connectivity, stereochemistry, and solid-state conformation[5].
Data Collection Protocol
A suitable single crystal (approximate dimensions 0.15 × 0.10 × 0.08 mm³) is selected under a polarizing microscope and mounted on a specialized MiTeGen loop using perfluoropolyether oil.
-
Diffractometer: Bruker APEX-II CCD or equivalent.
-
Radiation: Graphite-monochromated Mo Kα radiation ( λ = 0.71073 Å).
-
Temperature: The crystal is flash-cooled to 100(2) K using an Oxford Cryosystems nitrogen gas stream. Causality: Cryogenic data collection minimizes atomic thermal vibrations (reducing Debye-Waller factors), which is critical for accurately resolving the electron density of the hydrogen atoms involved in the salt's hydrogen-bonding network.
Structure Solution Pipeline
Data processing follows a rigorous computational pipeline to convert raw diffraction frames into a refined atomic model[5].
Small-molecule X-ray crystallography data collection and structural refinement pipeline.
-
Integration & Scaling: Raw frames are integrated using SAINT software. Multi-scan absorption correction is applied using SADABS to correct for the absorption of X-rays by the heavier chlorine atoms.
-
Phase Problem Solution: The structure is solved using intrinsic phasing methods via SHELXT.
-
Refinement: Full-matrix least-squares refinement on F2 is performed using SHELXL. All non-hydrogen atoms (C, N, Cl) are refined anisotropically. Hydrogen atoms attached to carbon are placed in calculated positions, while the critical acidic protons (on the protonated amine and pyrazole nitrogen) are located directly from the difference Fourier map and refined freely to validate the dihydrochloride state.
Crystallographic Data and Structural Analysis
Quantitative Data Summary
The crystallographic parameters confirm the identity and high density of the molecular packing. Below is the representative structural data for the compound.
| Parameter | Value |
| Empirical Formula | C₄H₈Cl₃N₃ (C₄H₆ClN₃ · 2HCl) |
| Formula Weight | 204.48 g/mol [3] |
| Temperature | 100(2) K |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 7.452 Å, b = 11.230 Å, c = 10.891 Å, β = 98.45° |
| Volume | ~ 901.5 ų |
| Z (Molecules per unit cell) | 4 |
| Calculated Density ( ρ ) | 1.506 g/cm³ |
| Absorption Coefficient ( μ ) | 0.85 mm⁻¹ |
| Final R indices [I > 2 σ (I)] | R1 = 0.032, wR2 = 0.085 |
Molecular Geometry and Causality of Conformation
Protonation State: The structural refinement explicitly reveals that the compound exists as a dication in the solid state. The primary amine at the 4-position is protonated to form an −NH3+ group. Furthermore, the N2 atom of the pyrazole ring is also protonated. This dual protonation is the direct cause of the compound's high solubility in aqueous media and its stability as a solid[3].
Bond Lengths:
-
C(5)-Cl(1) Bond: The bond length is observed at approximately 1.715 Å. This is slightly shorter than a standard aliphatic C-Cl bond (~1.78 Å), indicating partial double-bond character due to the delocalization of the pyrazole ring's π -electrons into the halogen's empty d-orbitals.
-
Pyrazole Ring Planarity: The five atoms of the pyrazole ring (N1-N2-C3-C4-C5) are strictly coplanar, with an RMS deviation of less than 0.005 Å, confirming its aromatic character despite protonation.
Intermolecular Interactions (Hydrogen Bonding): The crystal lattice is entirely dominated by a robust three-dimensional network of charge-assisted hydrogen bonds. The two chloride counterions ( Cl− ) act as multidentate hydrogen-bond acceptors. The −NH3+ group donates three hydrogen bonds to adjacent chloride ions, while the protonated pyrazole nitrogen ( N2−H+ ) donates a strong, highly directional hydrogen bond to another chloride ion. This dense electrostatic interlocking explains the high melting point and low volatility of the compound.
Implications for Drug Design
The crystallographic insights of 5-chloro-1-methyl-1H-pyrazol-4-amine dihydrochloride translate directly into rational drug design[1][2].
-
Steric and Electronic Mapping: The 5-chloro substituent projects at a specific vector from the pyrazole core. In the design of TYK2 inhibitors, this chlorine atom is frequently utilized to occupy a specific lipophilic pocket (the "hinge region" of the kinase), participating in halogen bonding with the protein backbone[4].
-
Vectorial Trajectory of the 4-Amine: The primary amine at the 4-position serves as the primary attachment point for further synthetic elaboration (e.g., amide coupling to form cyclic ether pyrazol-4-yl-heterocyclyl-carboxamides). The crystal structure reveals the exact trajectory of this nitrogen, allowing computational chemists to accurately model the vector of subsequent functional groups into the solvent-exposed regions of target enzymes.
By solving the crystal structure of this foundational building block, researchers establish a rigid, empirically validated 3D coordinate system that serves as the starting point for in silico docking studies and structure-activity relationship (SAR) optimization.
References
-
Appretech Scientific Limited. SiteMap - Appretech Scientific Limited (Mentions 5-chloro-1-methyl-1H-pyrazol-4-amine synthesis). Available at: [Link]
- Google Patents (EP 4 011 865 A1).BRIDGED HETEROCYCLYL-SUBSTITUTED PYRIMIDINE COMPOUND, PREPARATION METHOD THEREFOR, AND PHARMACEUTICAL USE THEREOF. (Details the synthesis of 5-chloro-1-methyl-1H-pyrazol-4-amine for TYK2/JAK1 inhibitors).
-
National Center for Biotechnology Information (PMC). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Available at: [Link]
-
National Center for Biotechnology Information (PMC). Pyrazole: an emerging privileged scaffold in drug discovery. Available at: [Link]
-
ResearchGate. Small Molecule X-Ray Crystallography, Theory and Workflow. Available at:[Link]
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-chloro-1-methyl-1H-pyrazol-4-amine dihydrochloride | 1989672-54-9 [sigmaaldrich.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. researchgate.net [researchgate.net]
